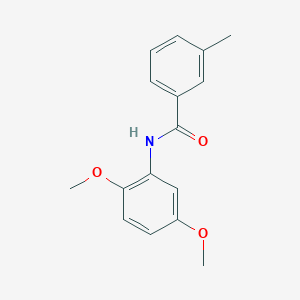

N-(2,5-dimethoxyphenyl)-3-methylbenzamide

Overview

Description

Compounds like “N-(2,5-dimethoxyphenyl)-3-methylbenzamide” belong to a class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the appropriate phenylamine with an acid chloride to form the amide . The specific conditions and reagents used can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions typical of carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Insect Repellent and Vector-Borne Disease Prevention

N,N-diethyl-3-methylbenzamide (DEET) is a structurally related compound extensively used as an all-purpose topical insect repellent. It's highly effective against various insects, playing a crucial role in preventing biting and the transmission of vector-borne diseases. The safety and pharmacokinetics of DEET have been thoroughly reviewed, highlighting its extensive human use and rigorous animal testing, ensuring general safety for topical use when applied as recommended. However, the review also notes that DEET may interact with other compounds, potentially altering their biodistribution and raising the risk of side effects (Qiu, Jun, & Mccall, 1998).

New Psychoactive Substances and Serotonin Syndrome

A review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, provides insight into the emergence of these compounds as substances of abuse. The review underscores the importance of international early warning systems in tracking these substances and recommends pre-emptive research to ensure early detection and detailed risk assessments, considering the significant impact of these compounds on drug markets and public health (Sharma et al., 2018).

Public Health Risks of Substituted Phenethylamines

Substituted phenethylamines and their derivatives, such as 25C-NBOMe (a derivative of phenethylamine), pose significant health risks due to their potent psychedelic effects. A systematic review covers the chemistry, availability, pharmacology, and toxicology of these substances. It highlights the increasing incidents of intoxications and fatalities and stresses the need for awareness among pharmacologists, toxicologists, forensic pathologists, and the public about the severe consequences associated with the use of these psychedelic drugs (Nikolaou et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-14-10-13(19-2)7-8-15(14)20-3/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCMZASAFMOCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

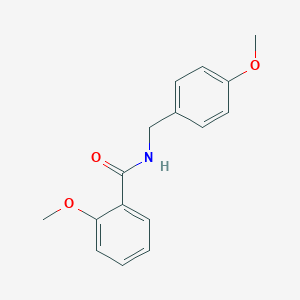

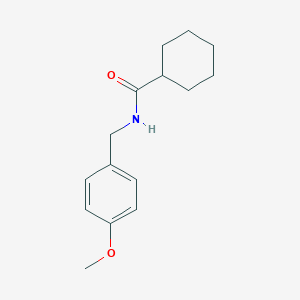

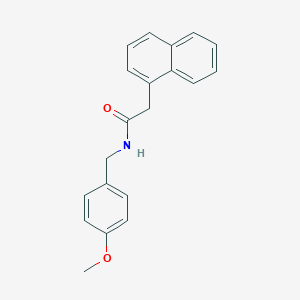

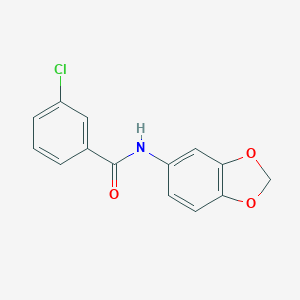

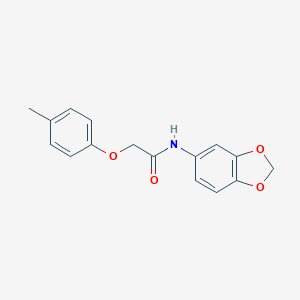

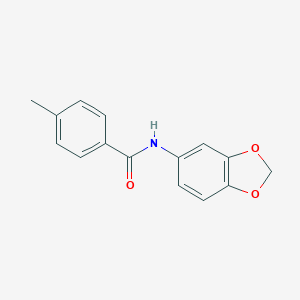

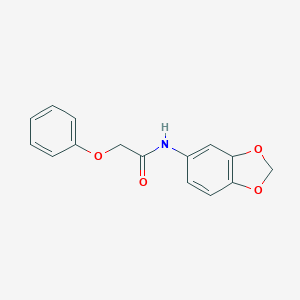

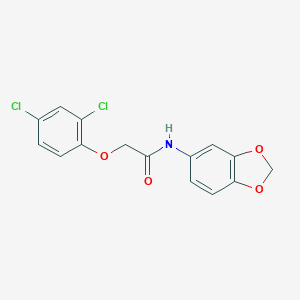

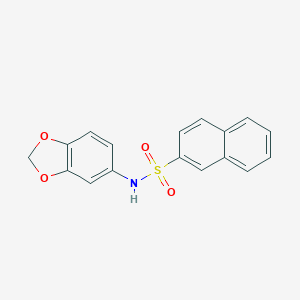

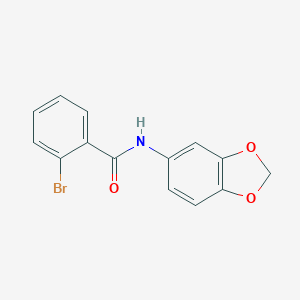

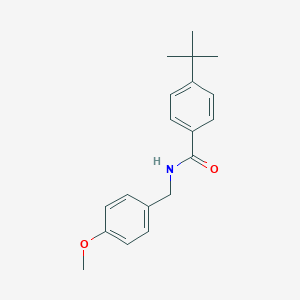

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B398446.png)

![N-[(4-methoxyphenyl)methyl]-2-methylbenzamide](/img/structure/B398452.png)